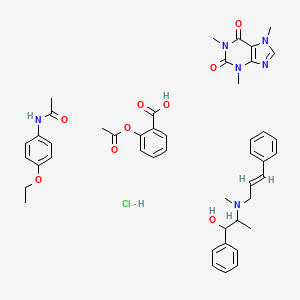![molecular formula C23H16N2O2 B1240348 [(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-naphthalenecarboxylic acid [[phenyl(2-pyridinyl)methylidene]amino] ester is a carbonyl compound and a member of naphthalenes.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Docking Studies
Research conducted by Kurt et al. (2020) on a related Schiff base ligand derived from 2,6-diaminopyridine, which includes [(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate, demonstrates DNA binding properties and potential as a drug candidate due to its DNA interaction abilities and enhancement with H2O2 (Kurt et al., 2020).
Anti-bacterial Evaluation and Molecular Docking
Al-Janabi et al. (2020) synthesized novel Schiff bases, including compounds similar to the one , and evaluated their antibacterial activity. These compounds showed good activity against pathogenic bacteria and potential as SARS-CoV-2 inhibitors in molecular docking studies, suggesting their relevance in developing therapeutics (Al-Janabi et al., 2020).
CDK2 Inhibitors and Anti-Proliferative Activity
Abdel-Rahman et al. (2021) discovered new pyrazolopyridine, furopyridine, and pyridine derivatives, similar in structure to the compound , with significant anti-proliferative activity against various cancer cell lines. They exhibit CDK2 enzyme inhibitory results and provide insights into the structural requirements controlling CDK2 inhibitory activity (Abdel-Rahman et al., 2021).
Construction of Metal–Organic Frameworks
Zhang et al. (2014) studied a new pyridine–acylamide ligand, structurally related to our compound of interest, and its role in constructing various metal–organic frameworks. These frameworks demonstrate potential in materials science due to their structural characteristics and properties (Zhang et al., 2014).
Synthesis of Novel Bioactive Compounds
Anilkumar et al. (2015) conducted a study synthesizing nitrogen-containing bicyclic, condensed-imidazo[1,2-α]pyridines, related to the compound of interest, and evaluated their inhibitory activity towards snake venom Phospholipase A2. This research highlights the potential of these compounds in the development of new bioactive molecules (Anilkumar et al., 2015).
Luminescent Coordination Polymers and Sensing Applications
Das et al. (2018) explored a naphthalene-based diamide, structurally similar to our compound, in forming luminescent metal-organic frameworks. These frameworks have been utilized for the detection of nitro aromatics and Fe(III) ions, showcasing their potential in sensing applications (Das et al., 2018).
Selective Detection of Metal Ions
Amitha et al. (2019) reported on a Betti Base and its modified derivative, structurally related to the compound , for the selective and sensitive fluorescence detection of Hg2+ and Cr3+ ions. This indicates its utility in environmental monitoring and analytical chemistry (Amitha et al., 2019).
Eigenschaften
Produktname |
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate |
|---|---|
Molekularformel |
C23H16N2O2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate |
InChI |
InChI=1S/C23H16N2O2/c26-23(20-14-8-12-17-9-4-5-13-19(17)20)27-25-22(18-10-2-1-3-11-18)21-15-6-7-16-24-21/h1-16H/b25-22- |
InChI-Schlüssel |
SEZNZZNGJOKCKO-LVWGJNHUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC3=CC=CC=C32)/C4=CC=CC=N4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B1240267.png)
![1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1240268.png)

![N-[(E)-{4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1240275.png)
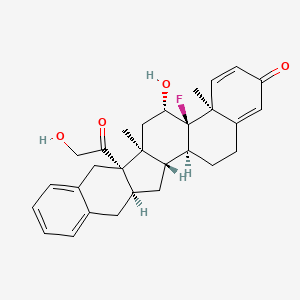
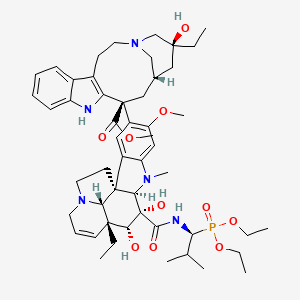

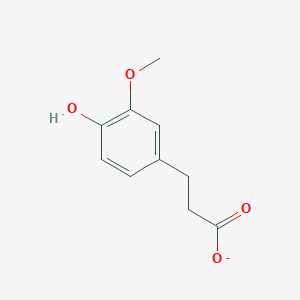
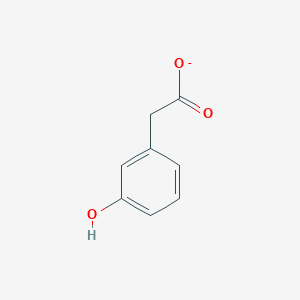
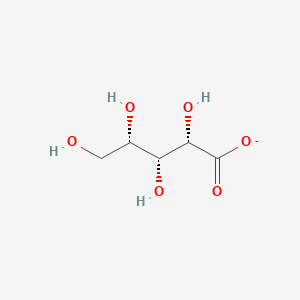
![(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240283.png)

![[(s)-3-Oxocyclohexyl]acetic acid](/img/structure/B1240286.png)
